Erk5-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

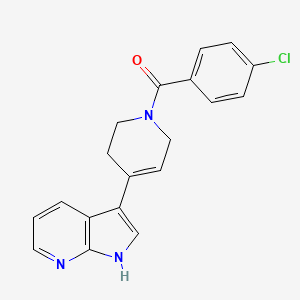

Molecular Formula |

C19H16ClN3O |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(4-chlorophenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone |

InChI |

InChI=1S/C19H16ClN3O/c20-15-5-3-14(4-6-15)19(24)23-10-7-13(8-11-23)17-12-22-18-16(17)2-1-9-21-18/h1-7,9,12H,8,10-11H2,(H,21,22) |

InChI Key |

NPYUZOWNGDUZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of ERK5 Inhibition: A Technical Guide to Erk5-IN-1's Role in Modulating ERK5 Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Erk5-IN-1 (also known as XMD17-109), a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document outlines the mechanism of ERK5 activation and autophosphorylation, the inhibitory action of Erk5-IN-1, and the critical phenomenon of paradoxical activation of ERK5's transcriptional function. Detailed experimental protocols for key assays and quantitative data on the inhibitor's performance are presented to support further research and development in this area.

Introduction to ERK5 Signaling and Autophosphorylation

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is integral to various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] The activation of ERK5 is a multi-step process initiated by various extracellular stimuli such as growth factors and cellular stress.[3][4] These stimuli activate upstream kinases, MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[1] Activated MEK5 then phosphorylates ERK5 on the TEY (Threonine-Glutamic acid-Tyrosine) motif within its kinase domain.[1]

A unique feature of ERK5 is its large C-terminal domain, which contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD).[5] Upon activation of its kinase domain, ERK5 undergoes autophosphorylation on multiple residues within this C-terminal tail.[5] This autophosphorylation is a critical step that leads to a conformational change, facilitating its translocation from the cytoplasm to the nucleus.[6] In the nucleus, ERK5 can phosphorylate and activate various transcription factors, such as those in the Myocyte Enhancer Factor-2 (MEF2) family, thereby regulating gene expression.[1][7]

Erk5-IN-1: A Potent Inhibitor of ERK5 Kinase Activity

Erk5-IN-1 (XMD17-109) has been identified as a potent and selective inhibitor of ERK5's kinase activity.[8][9][10] It acts by competing with ATP for binding to the kinase domain of ERK5, thereby preventing the phosphorylation of its substrates.

Quantitative Data for Erk5-IN-1

| Parameter | Value | Assay Type | Reference |

| IC50 (ERK5) | 162 nM | Biochemical Kinase Assay | [8][9][10] |

| Cellular EC50 | 90 nM | EGFR-induced ERK5 Autophosphorylation in HeLa Cells | [8][10] |

| Off-Target IC50 (LRRK2[G2019S]) | 339 nM | Biochemical Kinase Assay | [11] |

| Off-Target Activity | Binds to BRD4 | Not specified | [5] |

Note on Nomenclature: The compound referred to in the user prompt as "Erk5-IN-5" appears to be a different, less potent compound (compound 4a) with an IC50 of 6.23 µg/mL in an A549 cell proliferation assay. This guide focuses on the well-characterized and potent inhibitor, Erk5-IN-1 (XMD17-109).

The Paradoxical Activation of ERK5 Transcriptional Activity

A crucial and complex aspect of using small molecule inhibitors against ERK5, including Erk5-IN-1, is the phenomenon of "paradoxical activation."[5] While these inhibitors effectively block the kinase activity of ERK5, their binding to the kinase domain can induce a conformational change that exposes the C-terminal nuclear localization signal (NLS).[5] This can lead to the translocation of the kinase-dead ERK5 into the nucleus, where its transcriptional activation domain (TAD) can still be active and influence gene expression, independent of its kinase function.[5] This highlights the dual functionality of ERK5 and the need for careful interpretation of experimental results when using kinase inhibitors.

Experimental Protocols

In Vitro Biochemical Kinase Assay for ERK5 Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Erk5-IN-1) against purified ERK5 enzyme.

Materials:

-

Purified, active ERK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

Test inhibitor (Erk5-IN-1) at various concentrations

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Erk5-IN-1 in the kinase assay buffer.

-

In a reaction tube, combine the kinase assay buffer, purified ERK5 enzyme, and MBP substrate.

-

Add the diluted Erk5-IN-1 or vehicle control (e.g., DMSO) to the respective tubes and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Erk5-IN-1 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular ERK5 Autophosphorylation Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block ERK5 autophosphorylation in a cellular context, which is observed as a mobility shift on an SDS-PAGE gel.[12]

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Epidermal Growth Factor (EGF) or other ERK5 pathway activator (e.g., sorbitol)

-

Erk5-IN-1 at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against total ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed HeLa cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK5 activity.

-

Pre-treat the cells with various concentrations of Erk5-IN-1 or vehicle control for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK5 activation and autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE. The autophosphorylated, active form of ERK5 will migrate slower than the inactive, unphosphorylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against total ERK5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band shift to determine the extent of ERK5 autophosphorylation inhibition at different concentrations of Erk5-IN-1. The disappearance of the upper, slower-migrating band indicates inhibition of autophosphorylation.

Visualizations

Caption: Canonical ERK5 signaling pathway and the inhibitory point of Erk5-IN-1.

Caption: Workflow for the cellular ERK5 autophosphorylation inhibition assay.

Caption: Logical relationship of paradoxical activation of ERK5 by Erk5-IN-1.

References

- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importin subunit beta-1 mediates ERK5 nuclear translocation, and its inhibition synergizes with ERK5 kinase inhibitors in reducing cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. ERK5-IN-1 | ERK | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ERK5 Inhibition in Modulating Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably in cancer, where it can contribute to tumor growth, metastasis, and therapeutic resistance. This has led to the development of small molecule inhibitors targeting ERK5, such as the widely studied compound XMD8-92, as potential therapeutic agents. This technical guide provides an in-depth overview of the effects of ERK5 inhibition on cell proliferation and differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered system initiated by upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MEKKs), primarily MEKK2 and MEKK3. These kinases phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5). MEK5, in turn, is the specific upstream activator of ERK5, phosphorylating it on threonine and tyrosine residues within the TEY activation motif.

Once activated, ERK5 can translocate to the nucleus and regulate gene expression through two primary mechanisms:

-

Direct phosphorylation of transcription factors: ERK5 can directly phosphorylate and activate a number of transcription factors, most notably members of the myocyte enhancer factor-2 (MEF2) family (MEF2A, MEF2C, and MEF2D). This leads to the expression of genes involved in cell proliferation and differentiation.

-

Transcriptional co-activation: ERK5 possesses a unique C-terminal transactivation domain. Through this domain, it can act as a transcriptional co-activator, further enhancing gene expression independently of its kinase activity.

Key downstream targets of the ERK5 pathway that influence cell proliferation include cyclin D1 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27. By promoting cyclin D1 expression and inhibiting p21 and p27, ERK5 facilitates the G1 to S phase transition of the cell cycle.

The following diagram illustrates the canonical ERK5 signaling pathway:

Effect of ERK5 Inhibition on Cell Proliferation

Inhibition of ERK5 kinase activity has been shown to impede cell proliferation in a variety of cell types, particularly in cancer cell lines where the pathway is often hyperactivated. This anti-proliferative effect is primarily achieved through the induction of cell cycle arrest, and in some cases, apoptosis. A common mechanism involves the upregulation of CDK inhibitors like p21 and the downregulation of pro-proliferative proteins such as cyclin D1.

Quantitative Data on Cell Proliferation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the ERK5 inhibitor XMD8-92 in various cancer cell lines, demonstrating its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) of XMD8-92 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 31.3 | |

| BT-549 | Triple-Negative Breast Cancer | 44 | |

| A375 | Melanoma | Not specified, but effective | |

| SSM2c | Melanoma | Not specified, but effective | |

| Kasumi-1 | Acute Myeloid Leukemia | Not specified, but effective | |

| HL-60 | Acute Myeloid Leukemia | Not specified, but effective | |

| Huh-7 | Hepatocellular Carcinoma | Not specified, but effective | |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effective |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

ERK5 inhibitor (e.g., XMD8-92)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the inhibitor-containing medium or vehicle control (e.g., DMSO) to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Effect of ERK5 Inhibition on Cell Differentiation

The ERK5 pathway is also a critical regulator of cellular differentiation in various lineages. For instance, it is essential for the differentiation of myoblasts into myotubes, osteoclasts from their monocytic precursors, and plays a role in neuronal differentiation. Inhibition of ERK5 can therefore block or alter the course of differentiation.

Quantitative Data on Cell Differentiation

The following table provides examples of the effects of ERK5 inhibition on cellular differentiation.

| Cell Type | Differentiation Process | Effect of ERK5 Inhibition | Key Marker(s) Affected | Reference |

| C2C12 Myoblasts | Myogenesis | Blocked differentiation | Myogenin, Troponin T | |

| RAW264.7 Monocytes | Osteoclastogenesis | Blocked differentiation | TRAP-positive multinucleated cells, c-Fos | |

| Human Myeloid Leukemia Cells | Monocytic Differentiation | Altered phenotype | Reduced CD14, Increased CD11b |

Experimental Protocol: Osteoclast Differentiation Assay

This protocol describes the in vitro differentiation of RAW264.7 monocytic cells into osteoclasts and the assessment of the effect of an ERK5 inhibitor.

Materials:

-

RAW264.7 cells

-

Alpha-MEM supplemented with 10% FBS and antibiotics

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

ERK5 inhibitor (e.g., XMD8-92)

-

48-well plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Light microscope

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 48-well plate at a density of 1 x 10^4 cells per well in 500 µL of complete Alpha-MEM.

-

Differentiation Induction and Inhibition: After 24 hours, replace the medium with fresh medium containing 50 ng/mL RANKL to induce osteoclast differentiation. For the inhibitor-treated groups, add the ERK5 inhibitor at the desired concentrations. Include a vehicle control group.

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the inhibitor every 2 days.

-

TRAP Staining: After the differentiation period, wash the cells with PBS and fix them with a fixing solution (e.g., 10% formalin) for 10 minutes at room temperature. Wash the cells again and stain for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.

-

Microscopy and Quantification: Visualize the cells under a light microscope. Osteoclasts are identified as large, multinucleated (≥3 nuclei), TRAP-positive cells (appearing red/purple). Count the number of osteoclasts per well in several random fields to quantify the extent of differentiation.

Analysis of Downstream Signaling: Western Blotting

To investigate the molecular mechanisms by which ERK5 inhibition affects cell proliferation and differentiation, it is essential to analyze the expression and phosphorylation status of key downstream proteins. Western blotting is a widely used technique for this purpose.

Experimental Protocol: Western Blotting for ERK5 and Downstream Targets

Materials:

-

Cell lysates from treated and control cells

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-cyclin D1, anti-p21, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., actin) to determine the relative protein expression levels.

Conclusion

The ERK5 signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activity is a hallmark of several diseases, including cancer. The use of specific inhibitors, such as XMD8-92, has provided valuable insights into the multifaceted roles of ERK5. This guide has outlined the core principles of ERK5 signaling and the consequences of its inhibition, supported by quantitative data and detailed experimental protocols. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of cell biology, oncology, and drug development, facilitating further investigation into the therapeutic potential of targeting the ERK5 pathway.

The Impact of ERK5 Inhibition on Apoptosis Pathways: A Technical Guide

This technical guide provides an in-depth analysis of the role of Extracellular signal-regulated kinase 5 (ERK5) in apoptosis and the consequences of its inhibition, with a focus on the putative effects of inhibitors such as Erk5-IN-5. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the ERK5 signaling cascade.

Introduction: ERK5 as a Key Regulator of Cell Survival

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of cellular signaling, transducing extracellular cues into intracellular responses that govern proliferation, differentiation, and survival.[1] A member of the mitogen-activated protein kinase (MAPK) family, ERK5 is activated by a range of stimuli, including growth factors and cellular stress.[1][2] Notably, the MEK5/ERK5 signaling axis has been identified as a significant contributor to cell survival and resistance to apoptosis in various cancer types.[3][4][5] Elevated ERK5 expression or activity often correlates with a poor prognosis and malignancy, making it a compelling target for anti-cancer therapies.[6]

Inhibition of ERK5 has been shown to curtail cancer cell proliferation and induce apoptosis.[1] This guide will explore the molecular mechanisms through which ERK5 inhibitors modulate apoptotic pathways, present quantitative data from studies on well-characterized ERK5 inhibitors, provide detailed experimental protocols for assessing these effects, and visualize the key signaling cascades and experimental workflows.

Mechanism of Action: How ERK5 Inhibition Promotes Apoptosis

ERK5 promotes cell survival through the modulation of both the extrinsic and intrinsic apoptosis pathways. Consequently, its inhibition can sensitize cancer cells to programmed cell death.

Sensitization to Extrinsic Apoptosis

A primary mechanism by which ERK5 inhibition induces apoptosis is by sensitizing cells to death receptor-mediated signaling.[4][7] Research has shown that the MEK5-ERK5 pathway is a critical regulator of cancer cell resistance to apoptosis induced by death receptor ligands such as TRAIL, TNFα, and FasL.[4][6][8]

The key steps are as follows:

-

TP53INP2 Destabilization: Active ERK5 phosphorylates and promotes the ubiquitylation and subsequent proteasomal degradation of Tumor Protein 53-Induced Nuclear Protein 2 (TP53INP2).[4][8]

-

Caspase-8 Activation Inhibition: TP53INP2 is a crucial scaffold protein required for the full activation of caspase-8 following death receptor stimulation.[4][6] By maintaining low levels of TP53INP2, ERK5 effectively dampens the activation of the extrinsic apoptotic cascade.

-

Inhibitor-Induced Stabilization: The introduction of an ERK5 inhibitor blocks the phosphorylation of TP53INP2, leading to its stabilization and accumulation.[6] This increased availability of TP53INP2 facilitates the formation of the death-inducing signaling complex (DISC) and enhances the activation of caspase-8 and the downstream executioner caspase-3, thereby promoting apoptosis.[6][7]

Modulation of the Intrinsic Apoptosis Pathway

ERK5 also influences the intrinsic, or mitochondrial, pathway of apoptosis by regulating the activity of the Bcl-2 family of proteins.

-

Inhibition of Pro-Apoptotic Proteins: ERK5 can directly phosphorylate and inhibit pro-apoptotic Bcl-2 family members such as Bad and Bim, preventing them from inducing mitochondrial outer membrane permeabilization.[2][6]

-

Regulation of Anti-Apoptotic Proteins: Inhibition of ERK5 has been observed to reduce the levels of the anti-apoptotic protein Bcl-2.[3]

By inhibiting ERK5, the balance is shifted in favor of the pro-apoptotic members of the Bcl-2 family, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Quantitative Data on the Effects of ERK5 Inhibitors

While specific data for "this compound" is not widely available in peer-reviewed literature, the effects of other potent ERK5 inhibitors, such as XMD8-92 and JWG-071, have been documented. These findings provide a strong indication of the expected quantitative impact of a selective ERK5 inhibitor.

| Inhibitor | Cell Line | Assay | Result | Reference |

| XMD8-92 | Kasumi-1 (AML) | Cell Proliferation | Inhibition of proliferation | [9] |

| HL-60 (AML) | Apoptosis Assay | Increased apoptosis | [9] | |

| Kasumi-1 (AML) | Western Blot | Decreased p-ERK5, c-Myc, Cyclin D1 | [9] | |

| JWG-071 | Ishikawa (Endometrial Cancer) | Annexin-V Staining | Sensitization to TRAIL-induced apoptosis | [7] |

| Ishikawa (Endometrial Cancer) | Caspase-8/3 Activation | Enhanced activation in response to TRAIL | [7] | |

| Generic ERK5 Inhibition | HCT116 p53+/+ (Colon Cancer) | Caspase-3/7 Activity | Increased activity with 5-FU co-treatment | [10] |

Detailed Experimental Protocols

To investigate the impact of this compound on apoptosis, a series of standard cellular and molecular biology assays can be employed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and/or a death receptor ligand (e.g., TRAIL) for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well.

-

Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, TP53INP2, p-ERK5, total ERK5, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflow Visualization

The investigation of this compound's impact on apoptosis follows a logical progression from cellular viability to specific molecular events.

Conclusion

The inhibition of the MEK5/ERK5 signaling pathway represents a promising strategy for inducing apoptosis in cancer cells, particularly by sensitizing them to extrinsic death signals. Inhibitors like this compound are expected to function by preventing the degradation of TP53INP2, thereby unleashing the full potential of the caspase-8-mediated apoptotic cascade. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of novel ERK5 inhibitors, paving the way for their potential development as anti-cancer therapeutics.

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Bone and Extracellular Signal-Related Kinase 5 (ERK5) [mdpi.com]

- 4. DSpace [repositori.upf.edu]

- 5. The MEK5/ERK5 Pathway in Health and Disease | MDPI [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. ddd.uab.cat [ddd.uab.cat]

- 8. biorxiv.org [biorxiv.org]

- 9. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

The discovery and development of Erk5-IN-5

An In-depth Technical Guide to the Discovery and Development of ERK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contributes to its distinct functions in cellular processes.[3][4] The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[5][6] Dysregulation of the ERK5 pathway has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[7][8] This technical guide provides a comprehensive overview of the discovery and development of ERK5 inhibitors, with a focus on key compounds that have shaped our understanding of ERK5 pharmacology.

The ERK5 Signaling Pathway

The activation of ERK5 is a multi-step process initiated by various extracellular stimuli.[5] These stimuli activate the upstream kinases MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[6][9] MEK5 then specifically phosphorylates ERK5 on threonine 219 and tyrosine 221 within the TEY motif of its activation loop.[1][10] This dual phosphorylation event leads to the activation of ERK5's kinase domain and subsequent autophosphorylation of its C-terminal domain, which facilitates its translocation to the nucleus.[1][10] In the nucleus, ERK5 phosphorylates various transcription factors, including myocyte enhancer factor 2 (MEF2) family members, c-Myc, and the AP-1 components c-Fos and FRA1, thereby regulating the expression of genes involved in cell cycle progression and survival.[5][6]

Caption: The ERK5 signaling cascade from extracellular stimuli to nuclear gene expression.

Discovery and Development of ERK5 Inhibitors

The development of small molecule inhibitors targeting ERK5 has been a key strategy to probe its biological functions and assess its therapeutic potential. Early efforts led to the discovery of compounds like XMD8-92, which, while potent against ERK5, were later found to have off-target effects, most notably against the bromodomain-containing protein BRD4.[10][11] This highlighted the need for more selective inhibitors to accurately delineate the consequences of ERK5 inhibition.

Subsequent research focused on improving selectivity. One such compound, ERK5-IN-1 (also known as XMD17-109), was developed with increased selectivity over other kinases.[12] Further modifications to the diazepinone scaffold of these early inhibitors led to compounds with improved selectivity profiles. For instance, increasing the size of the substituent on the diazepinone ring system resulted in ERK5-in-1 (6a) , which showed a significant reduction in activity against LRRK2.[10] Another inhibitor, JWG-071 , also based on the diazepinone scaffold, exhibited greater selectivity for ERK5 over BRD4 compared to XMD8-92.[13]

Interestingly, studies with highly selective ERK5 inhibitors revealed a paradoxical activation of ERK5's transcriptional activity.[12][14] It was discovered that the binding of these inhibitors to the ERK5 kinase domain induces a conformational change that promotes its nuclear translocation and stimulates gene transcription mediated by its C-terminal transactivation domain.[12][14] This finding has significant implications for the therapeutic application of ERK5 kinase inhibitors and underscores the dual nature of ERK5 as both a kinase and a transcriptional regulator.

Quantitative Data for Key ERK5 Inhibitors

| Compound | Target(s) | IC50 / Potency | Selectivity Notes | Reference(s) |

| XMD8-92 | ERK5, BRD4 | Potent ERK5 inhibitor | Also inhibits BRD4 | [10][11] |

| ERK5-IN-1 (XMD17-109) | ERK5 | Potent ERK5 inhibitor | More selective than XMD8-92 | [12] |

| ERK5-in-1 (6a) | ERK5 | Potent ERK5 inhibitor | 30-fold decreased LRRK2 activity | [10] |

| JWG-071 | ERK5 | Potent ERK5 inhibitor | >10-fold improved selectivity over BRD4 vs. XMD8-92 | [13] |

| AX15836 | ERK5 | IC50: 4-9 nM (intracellular) | Highly selective | [3] |

| BAY-885 | ERK5 | Potent ERK5 inhibitor | Highly selective | [15] |

Experimental Protocols

In Vitro Kinase Assay

A common method to determine the potency of ERK5 inhibitors is a biochemical kinase assay.

Objective: To measure the in vitro inhibitory activity of a compound against ERK5 kinase.

Materials:

-

Recombinant active MEK5 and full-length ERK5.

-

Biotinylated substrate peptide.

-

ATP.

-

Test compounds at various concentrations.

-

Phosphospecific detection antibody.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents.

-

Assay plates and buffers.

Procedure:

-

Prepare a reaction mixture containing activated full-length ERK5, the test compound, and the biotinylated substrate peptide in an appropriate buffer.

-

Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 250 µM).[15]

-

Incubate the reaction for a specified time (e.g., 120 minutes) at room temperature.[15]

-

Stop the reaction.

-

Quantify the amount of phosphorylated peptide using a phosphospecific detection antibody and TR-FRET detection reagents.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caption: Workflow for a typical in vitro ERK5 kinase assay.

Cellular Assay for ERK5 Inhibition

Cell-based assays are crucial for determining the on-target activity of inhibitors in a physiological context.

Objective: To assess the ability of a compound to inhibit ERK5 activity within cells.

Materials:

-

HeLa cells or another suitable cell line.

-

Epidermal Growth Factor (EGF) or another ERK5 activator.

-

Test compounds at various concentrations.

-

Cell lysis buffer.

-

Antibodies for Western blotting (e.g., anti-phospho-ERK5, anti-total-ERK5).

Procedure:

-

Culture HeLa cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with EGF to activate the ERK5 pathway.[3]

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to detect the levels of phosphorylated ERK5 (activated ERK5) and total ERK5.

-

Quantify the band intensities to determine the extent of inhibition of ERK5 phosphorylation by the compound.

Conclusion and Future Directions

The journey of discovering and developing ERK5 inhibitors has been marked by significant progress and intriguing complexities. While early inhibitors demonstrated the potential of targeting this pathway, the issue of off-target effects and the later discovery of paradoxical transcriptional activation by selective inhibitors have presented new challenges and opportunities.[10][12][14] These findings emphasize that a comprehensive understanding of an inhibitor's mechanism of action, beyond its direct kinase inhibition, is critical. Future research should focus on developing compounds that can modulate the distinct kinase-dependent and -independent functions of ERK5, potentially leading to more effective and specific therapeutic strategies for cancer and other diseases driven by aberrant ERK5 signaling. The development of dual-function inhibitors or allosteric modulators may provide novel avenues for therapeutic intervention.[16]

References

- 1. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 8. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of Erk5-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Erk5-IN-5, a small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

This compound, also identified as compound 4a in scientific literature, is a 7-azaindole derivative that has demonstrated potential as an anticancer agent.[1] It belongs to a class of compounds designed to inhibit ERK5, a member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been linked to various cancers.[2][3] Understanding the precise cellular targets and off-target effects of this compound is crucial for its development as a therapeutic agent and its use as a chemical probe in biological research.

While specific kinase selectivity data for this compound is not extensively available in the public domain, its close analog, Erk5-IN-1 (also known as XMD17-109 or compound 26), has been well-characterized. The data for Erk5-IN-1 provides valuable insights into the likely activity profile of this compound.

Core Cellular Target: ERK5 Kinase

The primary cellular target of this compound is the serine/threonine kinase ERK5 (also known as MAPK7).[1] ERK5 is a unique member of the MAPK family due to its large C-terminal domain, which contains a nuclear localization signal and a transcriptional activation domain.[4] The ERK5 signaling cascade is typically initiated by upstream kinases MEKK2/3 and MEK5.[4] Once activated, ERK5 can phosphorylate a variety of downstream substrates, leading to changes in gene expression and cellular function.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analog, Erk5-IN-1. This data is essential for comparing the potency and selectivity of these inhibitors.

Table 1: In Vitro and Cellular Activity of this compound (Compound 4a)

| Assay Type | Cell Line | Endpoint | IC50 | Reference |

| Anti-proliferative Activity | A549 (Human Lung Carcinoma) | Cell Viability | 6.23 µg/mL | [1][5] |

Table 2: Kinase Inhibitory Profile of Erk5-IN-1 (XMD17-109)

| Target Kinase | Assay Type | IC50 / EC50 | Selectivity Notes | Reference |

| ERK5 | Biochemical Assay | 162 nM | Primary Target | |

| ERK5 | Cellular Autophosphorylation (EGF-induced) | 90 nM | Potent cellular activity | |

| LRRK2 | Cell-based Assay | - | At least 30-fold selective for ERK5 over LRRK2 | |

| BRD4 | - | - | Known off-target for the parent compound XMD8-92 | [4] |

Off-Target Considerations and Paradoxical Activation

A critical aspect of utilizing ERK5 inhibitors, including those in the same class as this compound, is the potential for off-target effects and a phenomenon known as "paradoxical activation."

-

Off-Target Activities : The parent compound of this inhibitor series, XMD8-92, was found to have significant off-target effects on the bromodomain-containing protein BRD4.[4] While derivatives like Erk5-IN-1 have been engineered for greater selectivity, the potential for interaction with other kinases, such as LRRK2, should be considered when interpreting experimental results.

-

Paradoxical Activation : A peculiar characteristic of some ATP-competitive ERK5 inhibitors is their ability to paradoxically activate the transcriptional function of ERK5.[4] While the inhibitor blocks the kinase activity, its binding can induce a conformational change in ERK5 that promotes its translocation to the nucleus and enhances the activity of its C-terminal transcriptional activation domain. This can lead to kinase-independent effects that may complicate the interpretation of cellular phenotypes.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches for studying this compound, the following diagrams are provided in the DOT language for Graphviz.

ERK5 Signaling Pathway

Caption: The MEK5-ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Target Validation

References

Erk5-IN-5: A Technical Guide for Investigating Neuroprotection in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the potential role of Erk5-IN-5, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in the study of neurodegenerative diseases. Given the nascent stage of direct research of this compound in this specific field, this guide integrates foundational knowledge of the ERK5 signaling pathway in neuroprotection with established experimental protocols and data from analogous ERK5 inhibitors to provide a robust framework for future investigation.

Introduction: The ERK5 Signaling Pathway in Neuronal Health and Disease

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that allows it to directly regulate gene expression, making it a critical player in cellular processes such as proliferation, differentiation, and survival.[2][3][4]

In the central nervous system, the ERK5 pathway is activated by a variety of stimuli, including neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), as well as cellular stressors such as oxidative stress.[5] Activation of ERK5 signaling is strongly implicated in promoting neuronal survival and protecting against apoptotic cell death, suggesting its potential as a therapeutic target in neurodegenerative disorders where neuronal loss is a primary pathological feature.[5] Dysregulation of neurotrophin expression, which can be influenced by ERK5 activity, has been implicated in conditions like Alzheimer's disease.[6]

The ERK5 Signaling Cascade

The activation of ERK5 is a multi-step process initiated by upstream kinases. Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3) phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5). MEK5, in turn, specifically phosphorylates the TEY motif (Thr218/Tyr220) in the activation loop of ERK5.[7] Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream targets, including transcription factors from the Myocyte Enhancer Factor-2 (MEF2) family and Krüppel-like factors (KLFs).[8][9] This leads to the transcription of genes involved in cell survival and anti-apoptotic responses.

This compound and Other ERK5 Inhibitors

This compound is identified as an ERK5 kinase inhibitor.[10] While specific quantitative data for this compound in neurodegenerative models is not yet widely published, its mechanism of action is understood to be the inhibition of ERK5's catalytic activity by binding to its ATP-binding site.[1] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

To provide a quantitative context for researchers, the table below includes data from other well-characterized, selective ERK5 inhibitors that have been used to probe the function of this pathway. It is important to note that some first-generation inhibitors, like XMD8-92, have demonstrated off-target effects, notably on bromodomain-containing protein 4 (BRD4), which should be considered when interpreting results.[11]

| Inhibitor | Target(s) | IC₅₀ / K_d_ | Key Characteristics & Notes |

| AX15836 | Selective ERK5 | IC₅₀: 8 nM | Highly selective for ERK5 with over 1,000-fold selectivity against a broad kinase panel.[12][13] Does not inhibit BRDs.[3] |

| XMD8-92 | ERK5 / BRD4 | K_d_: 80 nM (ERK5) K_d_: 170 nM (BRD4) | Dual inhibitor.[14] Off-target BRD4 activity likely accounts for some observed anti-inflammatory and anti-proliferative effects.[11] |

| Erk5-IN-1 | ERK5 | IC₅₀: 162 nM | Potent and selective ERK5 inhibitor.[15] Also known as XMD17-109. |

Experimental Protocols for Studying this compound in Neurodegenerative Models

The following protocols provide detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in cell-based models of neurodegenerative disease.

Assessment of Neuroprotection using Cell Viability Assays

A primary application of this compound in this context is to determine if its inhibition of ERK5 affects neuronal viability under stress conditions relevant to neurodegeneration, such as oxidative stress induced by hydrogen peroxide (H₂O₂).

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂) at a predetermined concentration to induce cell death.

-

Incubation: Incubate the plate for a specified duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Wrap the plate in foil, shake on an orbital shaker for 15 minutes, and read the absorbance at 570 nm using a microplate reader.

This fluorescence-based assay provides a more direct measure of cell viability by assessing both enzymatic activity and membrane integrity.

Principle: Calcein AM is a non-fluorescent, cell-permeant dye. In live cells, intracellular esterases cleave the AM group, converting it to the fluorescent molecule calcein. Calcein is retained within cells that have an intact plasma membrane, emitting a strong green fluorescence.[18][19]

Protocol:

-

Cell Treatment: Plate and treat neuronal cells with this compound and the neurotoxic agent as described in the MTT protocol (Sections 4.1.1.1 - 4.1.1.4).

-

Washing: Gently wash the cells with a warm phosphate-buffered saline (PBS) to remove the treatment media.

-

Staining: Incubate the cells with 1 µM Calcein AM in PBS for 30 minutes at 37°C.[20]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[20] The fluorescence intensity is directly proportional to the number of viable cells.

Analysis of ERK5 Pathway Modulation by Western Blotting

Western blotting is essential to confirm that this compound is effectively inhibiting the ERK5 pathway at the molecular level.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. To assess ERK5 pathway activity, antibodies against the phosphorylated (active) form of ERK5 (p-ERK5) and total ERK5 are used.

Protocol:

-

Cell Lysis: After treatment with this compound and/or a stimulus (e.g., NGF) to activate the pathway, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK5 (e.g., targeting pThr218/pTyr220). Use a dilution recommended by the manufacturer in 5% BSA in TBST.[22]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the p-ERK5 signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK5.[23] The ratio of p-ERK5 to total ERK5 indicates the level of pathway activation.

Conclusion and Future Directions

The ERK5 signaling pathway represents a promising target for therapeutic intervention in neurodegenerative diseases due to its established role in promoting neuronal survival. This compound, as a specific inhibitor of this pathway, is a valuable tool for elucidating the precise consequences of ERK5 inhibition in disease-relevant contexts. While direct studies of this compound in neurodegeneration are emerging, the protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at validating the ERK5 pathway as a therapeutic target and exploring the potential of inhibitors like this compound. Future studies should focus on utilizing this compound in primary neuronal cultures and in vivo animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to fully characterize its effects on pathology and cognitive function.

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. mdpi.com [mdpi.com]

- 7. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 11. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.11. Calcein Cell Viability Assay [bio-protocol.org]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Erk5 Antibody (#3372) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

The Significance of ERK5 Inhibition in Triple-Negative Breast Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the role of Extracellular signal-Regulated Kinase 5 (ERK5) in Triple-Negative Breast Cancer (TNBC) and the therapeutic potential of its inhibition. It consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction: The Challenge of Triple-Negative Breast Cancer and the Emergence of ERK5 as a Therapeutic Target

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary treatment option.[2][3] Consequently, there is a critical unmet need for novel targeted therapies for TNBC.

Recent research has identified the Mitogen-Activated Protein Kinase (MAPK) pathway member, ERK5 (also known as MAPK7), as a promising therapeutic target in TNBC.[1][2][3] ERK5 is a key regulator of fundamental cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][4] Notably, ERK5 is frequently overexpressed and activated in TNBC patient samples and cell lines.[2][3] High ERK5 expression has been correlated with a poorer prognosis and reduced relapse-free survival in TNBC patients, underscoring its clinical significance.[2][3]

The ERK5 Signaling Pathway in TNBC

The ERK5 signaling cascade is distinct from the more extensively studied ERK1/2 pathway. It is primarily activated by its upstream kinase, MEK5. Upon activation by various stimuli such as growth factors and stress, MEK5 phosphorylates and activates ERK5. Activated ERK5 can then translocate to the nucleus to regulate the activity of several transcription factors, including c-Fos, c-Myc, and MEF2, thereby modulating the expression of genes involved in cell cycle progression, survival, and migration.[4][5]

In the context of TNBC, the ERK5 pathway is implicated in several key oncogenic processes:

-

Proliferation and Survival: ERK5 signaling supports the proliferation of TNBC cells by promoting cell cycle progression, specifically through the G1 and G2 phases.[2][3] It also contributes to cell survival by inhibiting apoptosis.[2][3]

-

Epithelial-to-Mesenchymal Transition (EMT): ERK5 activation is associated with the induction of EMT, a process that endows cancer cells with migratory and invasive properties.[4][5][6][7][8] This is a critical step in metastatic progression.

-

Extracellular Matrix (ECM) Regulation: ERK5 plays a crucial role in modulating the tumor microenvironment by regulating the expression of genes associated with the extracellular matrix, integrins, and pro-angiogenic factors.[4][5][9] This regulation is vital for tumor growth and invasion.

-

Metastasis: Through its roles in EMT and ECM regulation, ERK5 signaling enhances the metastatic potential of TNBC cells.[4][10][11][12] Studies have shown that ERK5 is critical for the invasive capability of TNBC cells.[10][11][12]

-

Chemoresistance: There is emerging evidence that the ERK5 pathway may contribute to resistance to conventional chemotherapeutic agents used in TNBC treatment.[3]

Below is a diagram illustrating the core ERK5 signaling pathway in TNBC.

Quantitative Data on ERK5 Inhibition in TNBC

The following tables summarize key quantitative data from preclinical studies on ERK5 inhibition in TNBC, providing a basis for comparing the efficacy of different inhibitory strategies.

Table 1: In Vitro Efficacy of ERK5 Inhibitors in TNBC Cell Lines

| Cell Line | Inhibitor | Assay | IC50 Value (µM) | Reference |

| MDA-MB-231 | TG02 | MTT Assay (72h) | ~5 | [3] |

| BT-549 | TG02 | MTT Assay (72h) | ~5 | [3] |

| MDA-MB-468 | TG02 | MTT Assay (72h) | ~10 | [3] |

| MDA-MB-231 | XMD8-92 | Viability Assay | 31.3 | [13] |

| BT-549 | XMD8-92 | Viability Assay | 44 | [13] |

| MDA-MB-231 | Ipatasertib & XMD8-92 (1:1) | Viability Assay | Synergistic Effect | [13] |

| BT-549 | Ipatasertib & XMD8-92 (1:1) | Viability Assay | Synergistic Effect | [13] |

Table 2: In Vivo Efficacy of ERK5 Inhibitors in TNBC Xenograft Models

| Cell Line | Inhibitor | Model | Treatment | Outcome | Reference |

| MDA-MB-231 | TG02 | Xenograft | 46.92 mg/kg, oral, daily | Delayed tumor growth | [3] |

| MDA-MB-231 | ERK5-ko | Orthotopic Xenograft | CRISPR/Cas9 knockout | 6.2 times lower tumor weight than parental | [4] |

Experimental Protocols for Studying ERK5 Inhibition

This section details the methodologies for key experiments commonly used to investigate the effects of ERK5 inhibition in TNBC.

Cell Culture and Reagents

-

Cell Lines: Human TNBC cell lines such as MDA-MB-231, Hs-578T, BT-549, and HCC1187 are commonly used.[3][4]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitors: Pharmacological inhibitors of ERK5, such as TG02 and XMD8-92, are dissolved in a suitable solvent like DMSO to prepare stock solutions.[3][13]

Western Blotting

Western blotting is used to assess the expression and phosphorylation status of ERK5 and its downstream targets.

-

Cell Lysis: TNBC cells are treated with an ERK5 inhibitor or a control vehicle for a specified duration. The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total ERK5, phosphorylated ERK5 (p-ERK5), and other proteins of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is often used as a loading control.[3]

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: TNBC cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with increasing concentrations of an ERK5 inhibitor or a vehicle control for a defined period (e.g., 72 hours).[3]

-

MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor activity of ERK5 inhibition in a living organism.

-

Animal Model: Immunocompromised mice, such as SCID/Beige or nude mice, are used. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

-

Tumor Cell Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously or into the mammary fat pad of the mice.[4]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width²) / 2.

-

Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The treatment group receives the ERK5 inhibitor (e.g., TG02 administered orally), while the control group receives a vehicle.[3]

-

Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[4]

The following diagram illustrates a typical experimental workflow for evaluating an ERK5 inhibitor.

Conclusion and Future Directions

The accumulating evidence strongly supports the significance of ERK5 as a therapeutic target in TNBC. Inhibition of the ERK5 signaling pathway has demonstrated promising anti-tumor effects in preclinical models, including suppression of proliferation, induction of apoptosis, and reduction of metastasis. The development of specific and potent ERK5 inhibitors, both as single agents and in combination with other targeted therapies or conventional chemotherapy, represents a viable and promising strategy to address the unmet clinical need in TNBC.

Future research should focus on:

-

Development of Highly Selective ERK5 Inhibitors: To minimize off-target effects and improve the therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of ERK5 inhibitors with other signaling pathway inhibitors (e.g., PI3K/Akt pathway inhibitors) or standard-of-care chemotherapies.[13][14]

-

Biomarker Discovery: Identifying predictive biomarkers to select TNBC patients who are most likely to respond to ERK5-targeted therapies.

-

Clinical Translation: Advancing the most promising ERK5 inhibitors into clinical trials to evaluate their safety and efficacy in TNBC patients.

References

- 1. dpublication.com [dpublication.com]

- 2. Therapeutic potential of ERK5 targeting in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of ERK5 targeting in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK5 Is Required for Tumor Growth and Maintenance Through Regulation of the Extracellular Matrix in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ERK5 Is Required for Tumor Growth and Maintenance Through Regulation of the Extracellular Matrix in Triple Negative Breast Cancer [frontiersin.org]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. "Diverse and Converging Roles of ERK1/2 and ERK5 Pathways on Mesenchyma" by Akshita B. Bhatt, Thomas D. Wright et al. [digitalscholar.lsuhsc.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion. [usiena-air.unisi.it]

- 13. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Methodological & Application

Protocol for using Erk5-IN-5 in a cell-based assay

An Application Note and Protocol for the Use of Erk5-IN-1 in Cell-Based Assays

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling family.[1] Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain that contains a transcriptional activation domain, allowing it to directly regulate gene expression.[2][3] The ERK5 signaling cascade is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a critical role in diverse cellular processes such as proliferation, survival, differentiation, and angiogenesis.[4][5][6]

The activation of the ERK5 pathway involves a three-tiered kinase cascade, initiated by MAPK kinase kinases (MEKK2/3) that phosphorylate and activate MAPK kinase 5 (MEK5).[7] MEK5, in turn, is the only known direct upstream activator that phosphorylates ERK5 at a specific TEY (Threonine-Glutamic acid-Tyrosine) motif, leading to its activation.[7][8] Activated ERK5 translocates from the cytoplasm to the nucleus, where it phosphorylates various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to modulate the expression of target genes like c-Fos and Cyclin D1.[2][9][10]

Given its significant role in promoting cell cycle progression and survival, the ERK5 pathway has emerged as an attractive therapeutic target, particularly in oncology.[4][9] Erk5-IN-1 (also known as XMD17-109) is a potent and selective ATP-competitive inhibitor of ERK5.[5][11] It serves as a valuable chemical probe for elucidating the biological functions of ERK5 kinase activity in various cellular contexts. This document provides detailed protocols for utilizing Erk5-IN-1 in cell-based assays to investigate its inhibitory effects on ERK5 signaling and downstream cellular functions.

Erk5 Signaling Pathway

The diagram below illustrates the canonical MEK5/ERK5 signaling cascade, from upstream activators to downstream nuclear targets.

Quantitative Data for ERK5 Inhibitors

The following table summarizes the reported potency of Erk5-IN-1 and other common inhibitors targeting the ERK5 pathway. IC50 is the half-maximal inhibitory concentration in a biochemical assay, while EC50 is the half-maximal effective concentration in a cellular assay.[12]

| Compound | Target(s) | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) | Key Reference(s) |

| Erk5-IN-1 | ERK5 | 162 | 0.09 | [11] |

| XMD8-92 | ERK5 | 80 | Not Reported | [8] |

| BIX02189 | MEK5 | 59 | Not Reported | [8] |

| TG02 | Multi-kinase (incl. ERK5) | 43 | Not Reported | [8] |

Note: Some first-generation ERK5 inhibitors, such as XMD8-92, have been reported to have off-target activity against bromodomains (BRDs), which should be considered when interpreting results.[2][13]

Experimental Protocols

Two key protocols are provided below: a direct measure of target engagement by assessing ERK5 phosphorylation and a downstream functional assay to measure the effect on cell proliferation.

Protocol 1: Inhibition of EGF-Induced ERK5 Phosphorylation via Western Blot

This assay directly measures the ability of Erk5-IN-1 to inhibit ERK5 activation in cells. Activated, phosphorylated ERK5 (p-ERK5) exhibits a noticeable mobility shift to a higher molecular weight on an SDS-PAGE gel, which is a hallmark of its autophosphorylation and activation state.[14][15]

Materials:

-

HeLa cells (or other responsive cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Erk5-IN-1 (prepared as a stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

Primary antibodies: anti-ERK5, anti-phospho-ERK5 (or rely on band shift with total ERK5 antibody), anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, wash them with PBS and replace the complete medium with serum-free medium. Incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of Erk5-IN-1 in serum-free medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a DMSO-only vehicle control. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 1-2 hours.

-

Stimulation: Add EGF to a final concentration of 50-100 ng/mL to all wells except for the unstimulated control. Incubate for an additional 15-30 minutes.

-

Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Western Blotting: Normalize the protein amounts for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-ERK5) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After final washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system. The inhibition of ERK5 is observed as the prevention of the EGF-induced upward band shift.

Protocol 2: Cell Proliferation/Viability Assay (MTT or equivalent)

This assay assesses the downstream functional consequence of ERK5 inhibition on cancer cell proliferation.[16][17]

Materials:

-

Cancer cell line known to depend on ERK5 signaling (e.g., MDA-MB-231, various melanoma lines).[16]

-

Complete growth medium

-

Erk5-IN-1

-

96-well plates

-

MTT reagent (or other viability reagents like CellTiter-Glo®)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-